![molecular formula C14H11NO2S2 B2651516 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide CAS No. 2379987-48-9](/img/structure/B2651516.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide
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Description
“N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide” is a complex organic compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves ring-forming multicomponent reactions . A synthetic approach towards the preparation of target compounds is based on Van Leusen reaction . By following this reaction, oxazoles containing the pertinent heterocyclic systems were obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) .Molecular Structure Analysis
The molecular structure of “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide” is complex, involving multiple rings and functional groups . The structure includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives, including “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide”, can undergo a variety of chemical reactions. For instance, they can participate in ring-forming multicomponent reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .Future Directions
Thiophene derivatives, including “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide”, have a wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing more efficient synthetic strategies for these compounds, exploring their potential biological activities, and designing medications with fewer adverse effects .
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-14(13-4-2-6-18-13)15-8-11-7-10(9-19-11)12-3-1-5-17-12/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGIQCMMPNFOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
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